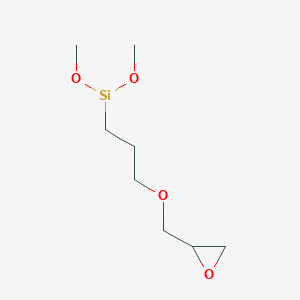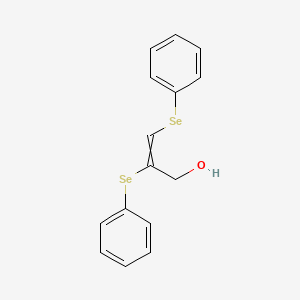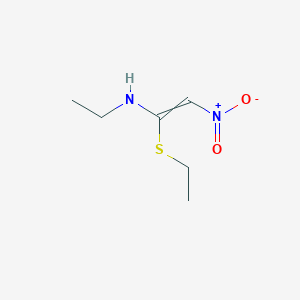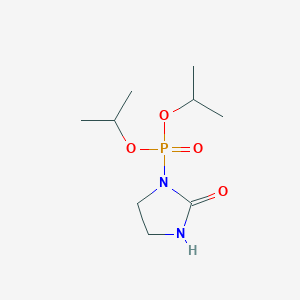
1-Octanol, 1-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octanol, 1-(trimethylsilyl)-, also known as octyl trimethylsilyl ether, is an organosilicon compound with the molecular formula C11H26OSi. This compound is characterized by the presence of a trimethylsilyl group attached to the oxygen atom of 1-octanol. It is commonly used in organic synthesis and analytical chemistry due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Octanol, 1-(trimethylsilyl)- can be synthesized through the reaction of 1-octanol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds as follows:
C8H17OH+ClSi(CH3)3→C8H17OSi(CH3)3+HCl
The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The product can be purified by distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Octanol, 1-(trimethylsilyl)- follows similar principles but on a larger scale. The process involves the continuous addition of 1-octanol and trimethylsilyl chloride to a reactor, with efficient mixing and temperature control to optimize yield and purity. The product is then separated and purified using industrial-scale distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Octanol, 1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxanes or silanols.
Reduction: Reduction reactions can convert it back to 1-octanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Siloxanes or silanols.
Reduction: 1-Octanol.
Substitution: Various substituted octanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Octanol, 1-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including siloxane-based polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Octanol, 1-(trimethylsilyl)- exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site of 1-octanol. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules. The compound can also interact with molecular targets through hydrophobic interactions, influencing the behavior of biomolecules and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octanol: The parent compound without the trimethylsilyl group.
Trimethylsilyl ethers of other alcohols: Such as trimethylsilyl methanol or trimethylsilyl ethanol.
Uniqueness
1-Octanol, 1-(trimethylsilyl)- is unique due to its specific combination of a long alkyl chain and a trimethylsilyl group. This combination imparts distinct hydrophobic and steric properties, making it particularly useful in organic synthesis and material science. Compared to other trimethylsilyl ethers, it offers a balance of reactivity and stability, making it a versatile reagent in various applications.
Propriétés
Numéro CAS |
125828-07-1 |
|---|---|
Formule moléculaire |
C11H26OSi |
Poids moléculaire |
202.41 g/mol |
Nom IUPAC |
1-trimethylsilyloctan-1-ol |
InChI |
InChI=1S/C11H26OSi/c1-5-6-7-8-9-10-11(12)13(2,3)4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
NXDKPBHBDMGJJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)





![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)
